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Compound of Interest

Compound Name: 4'-Methylacetophenone-d3

Cat. No.: B100842 Get Quote

In-Depth Technical Guide: 4'-
Methylacetophenone-d3
This technical guide provides comprehensive information on 4'-Methylacetophenone-d3, a

deuterated isotopologue of 4'-Methylacetophenone. This document is intended for researchers,

scientists, and professionals in drug development and related fields who utilize isotopically

labeled compounds for various analytical and metabolic studies.

Core Quantitative Data
The key physical and chemical properties of 4'-Methylacetophenone-d3 and its non-

deuterated counterpart are summarized in the table below for direct comparison.

Property 4'-Methylacetophenone-d3 4'-Methylacetophenone

Molecular Formula C₉H₇D₃O C₉H₁₀O[1][2][3][4][5]

Molecular Weight 137.19 g/mol 134.18 g/mol [1][2][4][6][7]

Exact Mass 137.091995176 Da 134.073164938 g/mol [4]

CAS Number 114379-92-9 122-00-9[1][6]

IUPAC Name

1-[4-

(trideuteriomethyl)phenyl]ethan

one

1-(4-methylphenyl)ethanone
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Experimental Protocols
While specific experimental protocols for the synthesis and analysis of 4'-
Methylacetophenone-d3 are not readily available in the public domain, the following sections

outline plausible methodologies based on established chemical principles and available data

for the non-deuterated analogue.

Synthesis of 4'-Methylacetophenone-d3
A feasible synthetic route to 4'-Methylacetophenone-d3 involves a Friedel-Crafts acylation

reaction using a deuterated starting material.

Reaction:

Toluene-d8 reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as

aluminum chloride (AlCl₃), to yield 4'-Methylacetophenone-d3. The para isomer is the major

product due to the directing effect of the methyl group.

Proposed Protocol:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with

anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane.

Addition of Reactants: Toluene-d8 (1.0 eq) is added to the stirred suspension. The mixture is

cooled to 0-5 °C in an ice bath.

Acylation: Acetyl chloride (1.0 eq) is dissolved in dry dichloromethane and added dropwise to

the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the

temperature below 10 °C.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and

concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with

dichloromethane. The combined organic layers are washed with a saturated sodium

bicarbonate solution and then with brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product is then purified by vacuum

distillation or column chromatography on silica gel to afford pure 4'-Methylacetophenone-
d3.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) and transfer to an NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to

the aromatic protons and the acetyl protons. The signal for the methyl group protons at ~2.4

ppm in the non-deuterated compound will be absent.

²H (Deuterium) NMR Spectroscopy: A ²H NMR spectrum will confirm the incorporation of

deuterium by showing a signal corresponding to the deuterated methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the

carbonyl carbon, the aromatic carbons, and the acetyl methyl carbon. The signal for the

deuterated methyl carbon will appear as a multiplet due to coupling with deuterium.

Mass Spectrometry (MS):

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) is a common method for this type of compound.

Analysis: The mass spectrum will show a molecular ion peak (M⁺) at m/z 137, confirming the

molecular weight of the deuterated compound. The fragmentation pattern can be compared

to that of the non-deuterated standard to further confirm the structure.
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Logical Relationships
The following diagram illustrates the simple yet crucial relationship between 4'-

Methylacetophenone and its deuterated isotopologue, 4'-Methylacetophenone-d3.

Structural Relationship

4'-Methylacetophenone
(C₉H₁₀O)

4'-Methylacetophenone-d3
(C₉H₇D₃O)

Isotopic Substitution
(H → D)

Click to download full resolution via product page

Caption: Isotopic relationship between the two compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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